molecular formula C13H9NO3 B14227063 2-Furancarbonitrile, 5-(hydroxyphenylacetyl)- CAS No. 828923-07-5

2-Furancarbonitrile, 5-(hydroxyphenylacetyl)-

Cat. No.: B14227063
CAS No.: 828923-07-5
M. Wt: 227.21 g/mol
InChI Key: XBGTXBUBGPALTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Furancarbonitrile, 5-(hydroxyphenylacetyl)- is an organic compound with the molecular formula C₁₃H₉NO₃ It is a derivative of furan, a heterocyclic organic compound, and contains both nitrile and hydroxyphenylacetyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarbonitrile, 5-(hydroxyphenylacetyl)- typically involves the reaction of 2-furancarbonitrile with hydroxyphenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and requires controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Furancarbonitrile, 5-(hydroxyphenylacetyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The furan ring and hydroxyphenylacetyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-Furancarbonitrile, 5-(hydroxyphenylacetyl)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent or as a building block for drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Furancarbonitrile, 5-(hydroxyphenylacetyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyphenylacetyl group can enhance its binding affinity to certain targets, while the nitrile group may

Properties

CAS No.

828923-07-5

Molecular Formula

C13H9NO3

Molecular Weight

227.21 g/mol

IUPAC Name

5-(2-hydroxy-2-phenylacetyl)furan-2-carbonitrile

InChI

InChI=1S/C13H9NO3/c14-8-10-6-7-11(17-10)13(16)12(15)9-4-2-1-3-5-9/h1-7,12,15H

InChI Key

XBGTXBUBGPALTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=C(O2)C#N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.